(Trifluoromethoxy)acetic acid methyl ester, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Trifluoromethoxy)acetic acid methyl ester, or TFMA, is an organic compound that is widely used in scientific research. It is a versatile compound that is used in various lab experiments and is known for its unique properties.
Scientific Research Applications
- Trifluoromethoxy-acetic acid methyl ester derivatives have been investigated for their potential as drug molecules. Researchers have synthesized various analogs to explore their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .
- Thiazole derivatives, including those containing trifluoromethoxy-acetic acid methyl ester, exhibit diverse biological activities:
Medicinal Chemistry and Drug Development
Biological Activities
Recent Advances and Reagents
Mechanism of Action
Target of Action
Trifluoromethoxy-acetic acid methyl ester, also known as Methyl (trifluoromethoxy)acetate, is a compound that plays a significant role in the field of organic synthesis . The primary targets of this compound are carbon-centered radical intermediates . These intermediates are crucial in various chemical reactions, particularly in the trifluoromethylation process .
Mode of Action
The compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . The trifluoromethylation process is a key step in many chemical reactions, especially in the synthesis of pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
It is known that the compound plays a role in the protodeboronation of pinacol boronic esters . This process is a part of the hydromethylation sequence, which is used in the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of Trifluoromethoxy-acetic acid methyl ester’s action are primarily observed in the context of organic synthesis. The compound’s ability to undergo trifluoromethylation with carbon-centered radical intermediates enables the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials .
properties
IUPAC Name |
methyl 2-(trifluoromethoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c1-9-3(8)2-10-4(5,6)7/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRXNEBBBAMXSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoromethoxy-acetic acid methyl ester |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.